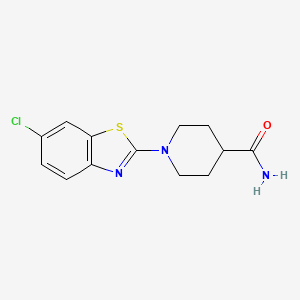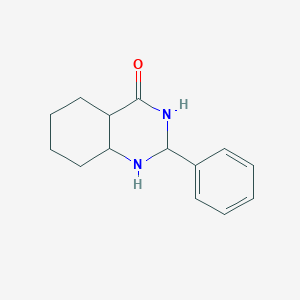![molecular formula C15H20F3N3 B12230133 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230133.png)
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The cyclopentyl group adds to its structural complexity and potential for diverse chemical interactions.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents and conditions used in these reactions include basic conditions for aza-Michael addition and the use of sulfonium salts for cyclization . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and pyridines .
Scientific Research Applications
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological macromolecules, while the piperazine moiety provides a scaffold for binding to receptors and enzymes . The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other piperazine derivatives such as:
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Similar in structure but lacks the cyclopentyl group, which may affect its biological activity.
N-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Another derivative with different substitution patterns, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C15H20F3N3 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
1-cyclopentyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H20F3N3/c16-15(17,18)12-5-6-19-14(11-12)21-9-7-20(8-10-21)13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2 |
InChI Key |
JVZSCJQWCVWPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230050.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12230058.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12230060.png)
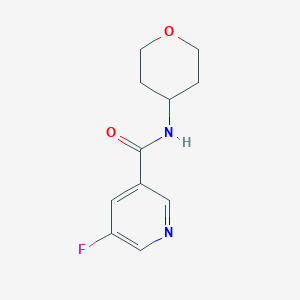
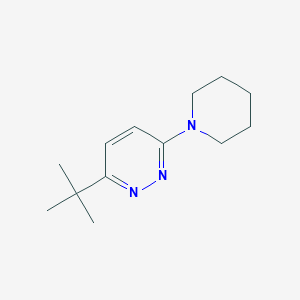
![5-Methyl-3-[(oxan-4-yloxy)methyl]-1,2-oxazole](/img/structure/B12230078.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}ethylamine](/img/structure/B12230090.png)
![2-phenoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide](/img/structure/B12230098.png)
![N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12230104.png)
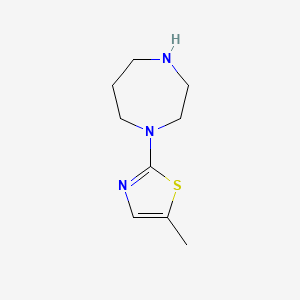
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-4-cyclopropanecarbonylpiperazine](/img/structure/B12230110.png)
![1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12230114.png)
